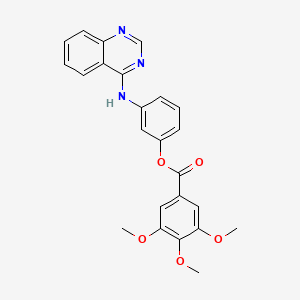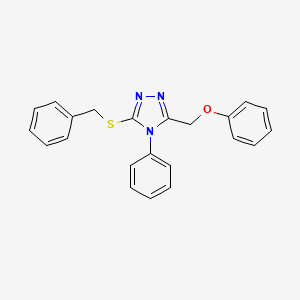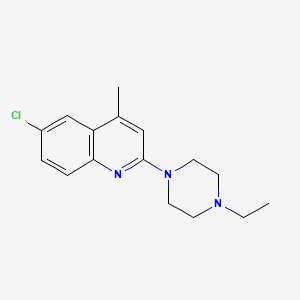![molecular formula C24H18N2O5 B3469607 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3469607.png)
2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione, commonly known as FIPI, is a small molecule inhibitor that has been widely used in scientific research to study the role of phospholipase D (PLD) in various biological processes.
Applications De Recherche Scientifique
FIPI has been extensively used in scientific research to study the role of 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione in various biological processes such as membrane trafficking, cell proliferation, and migration. 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a lipid-modifying enzyme that generates phosphatidic acid (PA) from phosphatidylcholine (PC) or phosphatidylethanolamine (PE). FIPI inhibits 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione activity by binding to the 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione active site and preventing the hydrolysis of PC or PE, leading to a decrease in PA levels.
Mécanisme D'action
The mechanism of action of FIPI involves the inhibition of 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione activity by binding to the 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione active site. 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione catalyzes the hydrolysis of PC or PE to generate PA, which is a key signaling molecule involved in various cellular processes. By inhibiting 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione activity, FIPI reduces the levels of PA and affects downstream signaling pathways.
Biochemical and Physiological Effects:
FIPI has been shown to have various biochemical and physiological effects in different cell types and tissues. Inhibition of 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione activity by FIPI has been reported to decrease cell proliferation, migration, and invasion in cancer cells. In addition, FIPI has been shown to modulate the release of inflammatory cytokines in immune cells and to affect insulin signaling in adipocytes.
Avantages Et Limitations Des Expériences En Laboratoire
FIPI has several advantages for lab experiments, including its small size, high potency, and selectivity for 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione. However, FIPI also has some limitations, such as its low solubility in water and potential off-target effects on other enzymes or signaling pathways.
Orientations Futures
Future research on FIPI could focus on the development of more potent and selective 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione inhibitors, the identification of new biological targets of FIPI, and the exploration of its therapeutic potential in various diseases such as cancer, inflammation, and metabolic disorders.
Conclusion:
In conclusion, FIPI is a small molecule inhibitor that has been widely used in scientific research to study the role of 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione in various biological processes. Its mechanism of action involves the inhibition of 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione activity by binding to the 2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione active site, leading to a decrease in PA levels and affecting downstream signaling pathways. FIPI has various biochemical and physiological effects in different cell types and tissues and has both advantages and limitations for lab experiments. Future research on FIPI could lead to the development of new therapeutic strategies for various diseases.
Propriétés
IUPAC Name |
2-[2-[1-(furan-2-carbonyl)-5-methoxyindol-3-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-30-16-8-9-20-19(13-16)15(14-26(20)24(29)21-7-4-12-31-21)10-11-25-22(27)17-5-2-3-6-18(17)23(25)28/h2-9,12-14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHHRLZLZZLKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3469536.png)
![N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B3469545.png)
![methyl 5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3469548.png)

![4-{[3-ethoxy-4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B3469571.png)
![N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B3469578.png)

![N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3469590.png)
![ethyl 2-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3469601.png)
![2,2'-(phenylimino)bis[1-(4-methoxyphenyl)ethanone]](/img/structure/B3469609.png)
![2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone]](/img/structure/B3469611.png)
![3,7-dibenzoyl-1,5-diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3469612.png)
